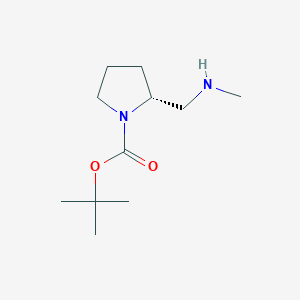

(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOPGDPSLMBDQD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692897 | |

| Record name | tert-Butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783325-25-7 | |

| Record name | tert-Butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:

Starting Materials: tert-butyl 2-oxo-1-pyrrolidinecarboxylate and methylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.

Catalysts: In some cases, a chiral catalyst may be used to enhance the enantioselectivity of the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation : Producing N-oxides.

- Reduction : Converting to amine derivatives.

- Substitution : Introducing different functional groups into the pyrrolidine ring.

Biology

This compound is of interest for its potential biological activities, particularly in:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Research indicates interaction with receptors that play crucial roles in neurological functions.

Medicine

In medicinal chemistry, (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is explored as a precursor for pharmaceuticals targeting:

- Neurological Disorders : Its structural properties suggest potential efficacy in treating conditions like depression and anxiety.

- Psychiatric Disorders : The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation.

Industrial Applications

In industrial settings, this compound is used as a building block in the production of fine chemicals and other pharmaceutical intermediates. Its stability and reactivity make it suitable for large-scale synthesis processes.

Case Study 1: Neuroprotective Properties

A study investigated the effects of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate on neuronal survival under oxidative stress conditions. The results indicated that the compound modulates the Keap1–Nrf2 signaling pathway, enhancing cellular defense mechanisms against oxidative damage. This suggests its potential use in neuroprotective therapies.

Case Study 2: Synthesis of Complex Molecules

Another research focused on utilizing this compound as an intermediate in synthesizing novel pyrrolidine derivatives with enhanced biological activity. The study demonstrated successful modifications leading to compounds with improved enzyme inhibition profiles, highlighting the versatility of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate in organic synthesis.

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and analogous pyrrolidine derivatives:

Key Observations:

Substituent Position: The target compound’s methylaminomethyl group at the 2-position distinguishes it from 3-substituted analogs (e.g., ). Positional isomerism impacts steric accessibility and reactivity. For instance, 3-substituted derivatives may exhibit hindered nucleophilic attack compared to 2-substituted ones due to ring conformation .

Functional Group Diversity: Methylamino Group: Introduces a primary amine, enabling hydrogen bonding and salt formation, which enhances solubility in polar solvents. This contrasts with the chloromethyl group in , which serves as a leaving group for alkylation or cross-coupling reactions . Pyridine-Based Substituents: Compounds with pyridin-2-yloxy groups () are bulkier and may act as ligands for metal catalysis or receptor-binding motifs in drug design .

Molecular Complexity :

Research Findings and Trends

- Patent Analysis : European patents () highlight the use of tert-butyl pyrrolidine carboxylates as intermediates in complex drug syntheses. For example, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is a precursor to protease inhibitors, underscoring the importance of stereochemistry .

- Catalogs and Commercial Availability : Pyridine derivatives () are commercially available with CAS and MFCD numbers, indicating their established role in industrial workflows. Prices vary significantly (e.g., $100–$500/g), reflecting substituent complexity .

Biological Activity

(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, commonly referred to as compound Q56566, is a chemical compound with significant biological interest due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : tert-butyl (R)-2-methyl-2-((methylamino)methyl)pyrrolidine-1-carboxylate

- CAS Number : 783325-25-7

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.34 g/mol

- Purity : ≥ 95%

The biological activity of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Notably, it has been studied for its role in modulating the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Binding Affinity and Inhibition Studies

Recent studies have demonstrated that compounds similar to (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can inhibit the Keap1–Nrf2 protein-protein interaction (PPI). For instance, a closely related compound exhibited a dissociation constant () of approximately 4 μM, indicating moderate binding affinity . The ability to inhibit this interaction suggests potential applications in treating diseases linked to oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its efficacy:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased hydrophobic interactions, enhancing binding affinity |

| Alteration of the carboxylate group | Influences solubility and permeability across cell membranes |

| Stereochemistry | The R-enantiomer shows enhanced biological activity compared to its S counterpart |

Study 1: Nrf2 Activation in Cancer Therapy

A study investigated the effects of various Nrf2 activators, including derivatives of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, on cancer cell lines. Results indicated that these compounds could significantly upregulate antioxidant enzymes, leading to reduced oxidative damage in cells exposed to chemotherapeutic agents .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal cell death induced by oxidative stress through Nrf2 pathway activation, showcasing its potential in neurodegenerative disease therapies .

Safety and Toxicology

While promising, the safety profile of (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate must be carefully evaluated. Preliminary toxicity assessments indicate low acute toxicity; however, further long-term studies are needed to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolidine nitrogen, followed by alkylation or reductive amination to introduce the methylamino-methyl group. For example, tert-butyl esters are formed using Boc-anhydride under basic conditions (e.g., NaH in THF), while methylamino groups are introduced via coupling with methylamine derivatives . Key steps include:

- Boc Protection : Reaction of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Reductive Amination : Use of sodium cyanoborohydride or hydrogenation to fix the methylamino group .

- Purification : Ethanol/chloroform (1:10) column chromatography is effective for isolating intermediates .

Q. How is column chromatography optimized for purifying intermediates?

- Methodological Answer : Solvent polarity and stationary phase selection are critical. For example:

- Ethanol/Chloroform (1:8–1:10) achieves optimal separation for polar intermediates (Rf ≈ 0.16) .

- Hexane/ethyl acetate gradients resolve non-polar byproducts. Monitoring via TLC with UV visualization ensures fraction collection accuracy .

Q. What spectroscopic techniques confirm the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H) and pyrrolidine protons (δ 3.2–3.8 ppm for N–CH₂) .

- HRMS : Exact mass analysis (e.g., calculated m/z 318.27914 for C21H36NO) confirms molecular formula .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate functional groups .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

- Methodological Answer :

- Stoichiometry Adjustment : Use 1.6 equivalents of alkylating agents (e.g., isobutyl chloroformate) to drive the reaction .

- Temperature Control : Cooling to 0°C minimizes side reactions during nucleophilic substitution .

- Catalysis : DMAP or Et₃N enhances reactivity in SN2 pathways .

Q. How is enantiomeric excess evaluated for the (R)-configured product?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .

- Optical Rotation : Compare observed [α]D values (e.g., −55.0° for the (R)-isomer in CHCl₃) with literature data .

Q. What strategies are used to design analogs for biological activity studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents like 4-octylphenyl or methoxy groups to modulate lipophilicity and target binding .

- SAR Analysis : Test analogs (e.g., tert-butyl 2-(4-octylphenethyl)pyrrolidine derivatives) in cancer cell lines to correlate structural changes with cytotoxicity .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Methodological Answer :

- Deuterated Solvent Consistency : Ensure uniform use of CDCl₃ or DMSO-d6 to avoid solvent-induced shifts .

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign unexpected peaks to byproducts like Boc-deprotected intermediates .

Q. What mechanistic insights explain the stereochemical outcomes of key reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.